
2-Thiophen-3-ylquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiophen-3-ylquinoline-4-carboxylic acid is a heterocyclic compound that combines a quinoline ring with a thiophene ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both quinoline and thiophene moieties in its structure endows it with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophen-3-ylquinoline-4-carboxylic acid typically involves the condensation of thiophene derivatives with quinoline precursors. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative of thiophene with a halogenated quinoline under palladium catalysis .
Another method involves the treatment of pyruvic acid with substituted aniline and benzaldehyde in the presence of rare-earth metal catalysts under reflux conditions . This method is particularly useful for synthesizing quinoline derivatives with various substituents.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction due to its efficiency and scalability. The use of continuous flow reactors and automated synthesis platforms can further enhance the production efficiency and yield of this compound.
Chemical Reactions Analysis
Types of Reactions
2-Thiophen-3-ylquinoline-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the quinoline and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydroquinoline derivatives, and various substituted quinoline and thiophene derivatives.
Scientific Research Applications
2-Thiophen-3-ylquinoline-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-Thiophen-3-ylquinoline-4-carboxylic acid involves its interaction with various molecular targets and pathways. For example, it may inhibit enzymes such as histone deacetylases (HDACs), leading to the modulation of gene expression and induction of apoptosis in cancer cells . The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline-4-carboxylic acid: Similar in structure but with a phenyl group instead of a thiophene ring.
2-(Thiophen-2-yl)quinoline-4-carboxylic acid: Similar but with the thiophene ring attached at a different position.
2-(Furan-3-yl)quinoline-4-carboxylic acid: Similar but with a furan ring instead of a thiophene ring.
Uniqueness
2-Thiophen-3-ylquinoline-4-carboxylic acid is unique due to the presence of both quinoline and thiophene rings, which confer distinct electronic and steric properties. This combination enhances its potential as a versatile building block in synthetic chemistry and its bioactivity in medicinal chemistry.
Properties
Molecular Formula |
C14H9NO2S |
|---|---|
Molecular Weight |
255.29 g/mol |
IUPAC Name |
2-thiophen-3-ylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C14H9NO2S/c16-14(17)11-7-13(9-5-6-18-8-9)15-12-4-2-1-3-10(11)12/h1-8H,(H,16,17) |
InChI Key |
DSLRUPKOIOTQGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CSC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





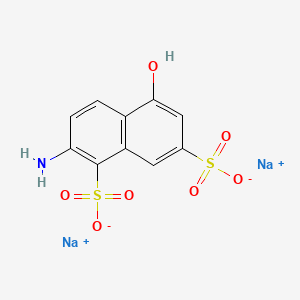
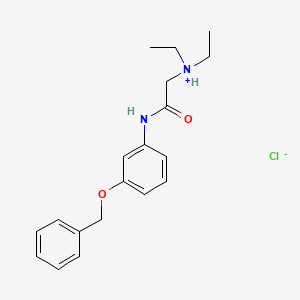

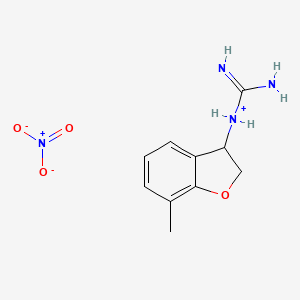


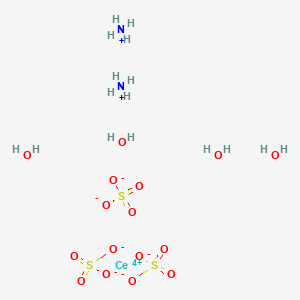
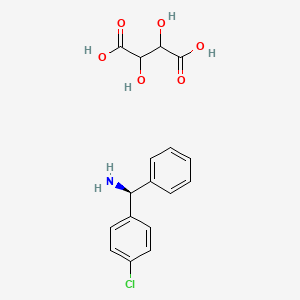
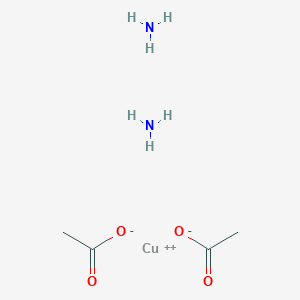

![5,6-Dihydro-2-iodo-4-(trifluoromethyl)benzo-[h]-quinazoline](/img/structure/B15341413.png)
